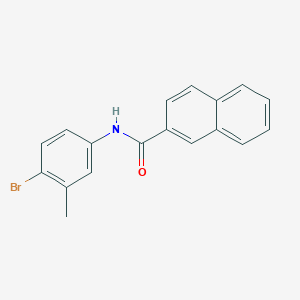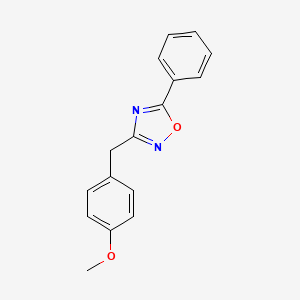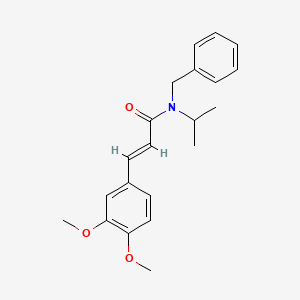![molecular formula C18H15ClO3 B5732439 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
Biochemical and Physiological Effects:
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In addition, it has been shown to have anti-inflammatory and antioxidant properties. In vivo studies have suggested that it may have potential therapeutic effects for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in lab experiments is its relative ease of synthesis. It can be synthesized using simple and readily available starting materials, and the reaction conditions are relatively mild. In addition, it has been shown to have potent enzyme inhibitory activity, which makes it a useful tool for studying the role of specific enzymes in biological systems.
However, there are also some limitations to using 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its biological activity may be affected by factors such as pH, temperature, and solvent choice, which could complicate experimental design and interpretation.
Orientations Futures
There are many potential future directions for research on 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one. One direction is to further investigate its mechanism of action, particularly with regard to its enzyme inhibitory activity. This could involve studying its interactions with specific enzymes and receptors, as well as its effects on other biochemical pathways.
Another direction is to explore its potential therapeutic applications, particularly for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This could involve testing its efficacy in animal models of these diseases, as well as studying its pharmacokinetics and toxicity.
Finally, there is potential for the development of new derivatives of 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one with improved biological activity and selectivity. This could involve modifying the structure of the compound to enhance its binding affinity for specific enzymes or receptors, or to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves the reaction of 3-chlorobenzyl bromide with 4,7-dimethylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In biochemistry, it has been studied for its enzyme inhibitory activity, particularly as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-6-15(21-10-13-4-3-5-14(19)9-13)18-12(2)8-17(20)22-16(18)7-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLIQDVERVYHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)

![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)


![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5732426.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)